6alpha-Methyl Prednisone 21-Acetate
Overview
Description
6alpha-Methyl Prednisone 21-Acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisone, modified to enhance its pharmacological effects. The compound is characterized by its molecular formula C24H30O6 and a molecular weight of 414.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Prednisone 21-Acetate typically involves the chemical modification of prednisoneThe reaction conditions often require the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with natural precursors such as diosgenin. The process involves multiple steps, including microbial transformation and chemical synthesis, to achieve the desired structural modifications . The combination of biotechnology and chemistry ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6alpha-Methyl Prednisone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the parent compound .
Scientific Research Applications
6alpha-Methyl Prednisone 21-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new corticosteroid derivatives.
Biology: Employed in studies investigating the biological pathways and mechanisms of corticosteroids.
Industry: Applied in the pharmaceutical industry for the synthesis of advanced corticosteroid formulations.
Mechanism of Action
6alpha-Methyl Prednisone 21-Acetate exerts its effects by binding to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signals and promotion of anti-inflammatory signals . This interaction results in changes in gene expression that reduce inflammation and modulate immune responses. The compound’s molecular targets include various cytokines and transcription factors involved in the inflammatory process .
Comparison with Similar Compounds
- Prednisone
- Prednisolone
- Methylprednisolone
- Dexamethasone
- Hydrocortisone
Comparison: 6alpha-Methyl Prednisone 21-Acetate is unique due to its enhanced anti-inflammatory and immunosuppressive properties compared to its parent compound, prednisone. The addition of a methyl group at the 6alpha position increases its potency and duration of action. Compared to other corticosteroids like dexamethasone and hydrocortisone, this compound offers a balanced profile of efficacy and safety, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,21,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUNGHJCVAKKC-CEDBDYPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652656 | |
Record name | (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115321-98-7 | |
Record name | 6alpha-Methyl prednisone 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-METHYL PREDNISONE 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656USS8K9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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